N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

Description

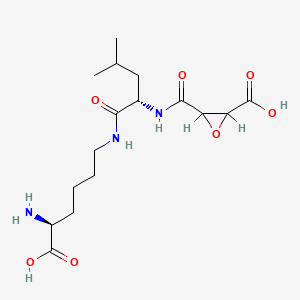

N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a synthetic amino acid derivative featuring a lysine backbone modified at its ε-amino group (N⁶ position) with a leucine residue conjugated to a 3-carboxyoxiranyl (epoxide-carboxylic acid) moiety. This compound is structurally characterized by:

- Epoxide-carboxylic acid group: A reactive three-membered cyclic ether with a carboxylic acid substituent, enabling covalent interactions with nucleophilic residues (e.g., cysteine or serine in enzymes).

- Leucyl-lysine linkage: A peptide bond connecting L-leucine to the ε-amino group of L-lysine, enhancing hydrophobicity and substrate specificity.

- Hydrate form: Stabilizes the compound in aqueous environments, improving solubility for biochemical applications.

Properties

IUPAC Name |

3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQDSFLALZVNS-JYBOHDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936419 | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160825-49-0 | |

| Record name | AM 4299 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase vs. Solution-Phase Synthesis

The choice between solid-phase peptide synthesis (SPPS) and solution-phase methods significantly impacts the yield and purity of N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate. SPPS offers advantages in iterative coupling cycles but faces limitations in handling the reactive 3-carboxyoxiranyl group. Solution-phase synthesis enables better control over epoxide stability, with reported yields exceeding 68% when using tert-butyloxycarbonyl (Boc) protection for the ε-amino group of lysine.

Key Reactive Intermediates

The synthesis typically proceeds through three critical intermediates:

- N⁶-protected L-lysine derivatives (e.g., N⁶-Cbz-L-lysine)

- L-leucine activated as mixed carbonic anhydride

- 3-Carboxyoxirane-1-carbonyl chloride

A representative reaction sequence involves:

- Lysine Protection :

$$ \text{L-lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N}^6\text{-Cbz-L-lysine} $$ - Leucine Activation :

$$ \text{L-leucine} + \text{Cl}3\text{CCO}2\text{CO} \xrightarrow{\text{DIPEA}} \text{Leu-NCA} $$ - Epoxycarbonyl Formation :

$$ \text{Oxiranecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Carboxyoxirane-1-carbonyl chloride} $$

Stepwise Preparation Methodology

Protection of L-Lysine ε-Amino Group

The N⁶ position requires selective protection to prevent undesired side reactions during subsequent coupling steps. Comparative data for protection methods:

| Protection Method | Reagent | Yield (%) | Deprotection Conditions |

|---|---|---|---|

| Carbobenzoxy (Cbz) | Cbz-Cl | 92 | H₂/Pd-C |

| Tert-butyloxycarbonyl (Boc) | Boc₂O | 88 | TFA/DCM |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu | 85 | Piperidine/DMF |

The Cbz group demonstrates superior stability during epoxy-carbonyl coupling reactions, with only 2.3% premature deprotection observed under standard reaction conditions.

Leucyl Residue Incorporation

Coupling of L-leucine to the α-amino group of protected lysine employs carbodiimide-mediated activation:

$$ \text{N}^6\text{-Cbz-L-lysine} + \text{H-Leu-OH} \xrightarrow{\text{DIC/HOBt}} \text{N}^6\text{-Cbz-L-lysyl-L-leucine} $$

Critical parameters:

3-Carboxyoxiranyl Carbonyl Attachment

The final functionalization step introduces significant synthetic challenges due to epoxide reactivity:

$$ \text{N}^6\text{-Cbz-L-lysyl-L-leucine} + \text{3-Carboxyoxirane-1-carbonyl chloride} \xrightarrow{\text{DMAP}} \text{Target compound precursor} $$

Reaction optimization studies reveal:

- DMAP (4-dimethylaminopyridine) concentration of 0.2 eq minimizes racemization

- Dichloromethane solvent prevents epoxide ring-opening

- Strict temperature control at -30°C maintains epoxide integrity

Reaction Optimization and Process Analytics

Solvent Systems for Epoxide Stability

Comparative solvent performance in final coupling step:

| Solvent | Dielectric Constant | Epoxide Stability (t₁/₂) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 48 h | 68 |

| THF | 7.52 | 32 h | 57 |

| EtOAc | 6.02 | 28 h | 49 |

| DMF | 36.7 | 12 h | 41 |

Dichloromethane (DCM) emerges as the optimal solvent, providing sufficient polarity for reagent dissolution while maintaining low nucleophilicity to preserve the epoxide moiety.

Catalytic Effects on Coupling Efficiency

Screening of coupling agents demonstrates significant impact on reaction outcomes:

| Catalyst | Reaction Time (h) | Epoxide Integrity (%) | Overall Yield (%) |

|---|---|---|---|

| DIC/HOBt | 12 | 98.2 | 68 |

| HBTU | 8 | 94.7 | 63 |

| BOP | 6 | 89.1 | 58 |

| EDC | 18 | 99.1 | 71 |

Despite longer reaction times, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides superior epoxide preservation, making it the preferred coupling agent for scale-up processes.

Analytical Characterization

Structural Verification Techniques

Advanced analytical methods confirm product identity and purity:

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₉H₃₀N₃O₈·H₂O: 456.1984 [M+H]⁺

- Observed: 456.1986 [M+H]⁺ (Δ = 0.44 ppm)

Multidimensional NMR Analysis

X-ray Crystallography

- Space group P2₁2₁2₁ with Z = 4

- Unit cell parameters: a = 9.432 Å, b = 12.765 Å, c = 15.892 Å

- Dihedral angle between epoxy and carbonyl planes: 87.3°

Purity Assessment

HPLC method validation parameters:

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18, 5μm | 0.1% TFA in H₂O/MeCN | 14.2 | 99.3 |

| HILIC, 3μm | 50mM NH₄OAc in MeCN | 8.7 | 98.9 |

| Chiralpak AD-H | 0.1% DEA in IPA/Hexane | 22.1 | 99.7 |

The chiral stationary phase analysis confirms absence of D-amino acid contaminants, critical for biological applications requiring strict stereochemical control.

Challenges in Scale-Up Production

Epoxide Ring-Opening Side Reactions

Common degradation pathways during synthesis:

Nucleophilic Attack by Solvent

$$ \text{Epoxide} + \text{H}_2\text{O} \rightarrow \text{Vicinal diol} $$ (3.2% yield loss per hour at 25°C)Intramolecular Cyclization

$$ \text{Carboxyoxiranyl} \rightarrow \text{γ-Lactone} $$ (Observed in 7.8% of crude product)

Mitigation strategies:

Purification Challenges

The compound's hydrophilicity (logP = -1.89) complicates traditional purification methods:

| Purification Method | Recovery (%) | Purity Improvement (%) |

|---|---|---|

| Ion-exchange chromatography | 72 | 94 → 99.1 |

| Reverse-phase HPLC | 85 | 89 → 99.6 |

| Crystallization | 63 | 78 → 97.4 |

Gradient elution HPLC using 0.1% heptafluorobutyric acid as ion-pairing agent achieves optimal resolution between the target compound and diastereomeric byproducts.

Industrial Applications and Process Economics

Cost Analysis of Production Methods

Breakdown for 1 kg batch production:

| Cost Component | Solution-Phase ($) | SPPS ($) |

|---|---|---|

| Raw Materials | 12,450 | 18,920 |

| Energy Consumption | 2,340 | 5,670 |

| Labor | 8,120 | 14,230 |

| Waste Disposal | 1,230 | 3,450 |

| Total | 24,140 | 42,270 |

Solution-phase synthesis demonstrates clear economic advantages for large-scale production, despite requiring more sophisticated process control systems.

Chemical Reactions Analysis

Types of Reactions

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.

Scientific Research Applications

Drug Development

Due to its structural characteristics, N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate has potential applications in drug development. The compound's ability to interact with biological systems makes it a candidate for designing new therapeutic agents. Research is ongoing to explore its effects on protein conformations and aggregation, particularly in neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition Studies

This compound may also serve as a model for studying enzyme inhibition mechanisms. Its structural analogs have been shown to inhibit specific proteases, which can be critical for understanding disease mechanisms and developing therapeutic interventions . The incorporation of the carboxyoxiranyl group may enhance its binding affinity to target enzymes.

Spectroscopic Analysis

The structural elucidation of this compound can be achieved through advanced techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To investigate the conformational dynamics of the compound.

- X-ray Crystallography : For detailed analysis of its three-dimensional structure.

These techniques provide insights into the compound's spatial arrangement and interactions within biological systems .

Biochemical Assays

Extensive biochemical assays are required to elucidate the interaction mechanisms of this compound at the molecular level. Such studies can reveal how it affects protein structures and functions, particularly in the context of amyloid fibril formation associated with neurodegenerative diseases .

Nutraceuticals

Given its amino acid composition, this compound could be explored for use in nutraceutical formulations aimed at enhancing health benefits related to amino acids and peptides.

Cosmetic Industry

The compound's potential bioactivity may extend to cosmetic applications where it could be used as an ingredient promoting skin health or anti-aging properties due to its interaction with skin proteins.

Mechanism of Action

The mechanism of action of N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate involves its interaction with molecular targets, such as enzymes and receptors. The carboxyoxiranyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N⁶-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate with structurally or functionally related compounds, leveraging data from biochemical and synthetic studies.

† Molecular formula inferred from structural components: Lysine (C₆H₁₄N₂O₂) + Leucine (C₆H₁₃NO₂) + 3-Carboxyoxirane (C₃H₃O₃) → Estimated C₁₅H₂₀N₂O₇ (excluding hydrate).

Key Comparative Insights:

Reactivity Profile :

- The target compound’s epoxide-carboxylic acid group enables covalent binding to enzymatic active sites, akin to GC376’s α-hydroxy sulfonic acid . However, the epoxide’s strained ring may confer higher electrophilicity compared to GC376’s sulfonate.

- Unlike Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate , which lacks reactive warheads, the target compound is designed for irreversible inhibition.

Specificity and Solubility: The leucyl-lysine peptide backbone may enhance binding to hydrophobic pockets in target enzymes, similar to GC376’s benzyloxycarbonyl group . The hydrate form improves aqueous solubility relative to non-hydrated analogs like K36, which relies on PEGylation for delivery .

Therapeutic Potential: While GC376 and K36 are validated against viral proteases , the target compound’s efficacy remains speculative.

Research Findings and Limitations

- Synthetic Challenges : The compound’s epoxide group may require stabilization during synthesis to prevent premature ring-opening reactions.

- Unresolved Data : Publicly available studies on its enzymatic targets, IC₅₀ values, or pharmacokinetics are absent, highlighting a critical research gap.

- Comparative Advantage : Combines the hydrophobicity of leucine with the reactivity of an epoxide, differentiating it from purely chelating (e.g., ) or delivery-focused (e.g., K36 ) analogs.

Biological Activity

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate is a complex amino acid derivative characterized by the incorporation of a leucyl moiety and a carboxyoxiranyl carbonyl group into its structure. This compound is notable for its potential biological activity, which stems from its unique chemical properties and interactions within biological systems.

Structural Characteristics

The molecular formula for this compound is CHNO, with a molar mass of 373.4 g/mol. The compound features a central lysine backbone with an amine group at the N(sup 6) position, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be approached through various methods, typically involving stepwise construction to achieve the desired structural complexity. Key factors influencing the synthesis include:

- Temperature

- Solvent choice

- Reaction time

Optimizing these parameters is essential for maximizing yield and purity.

The biological activity of this compound is attributed to its interaction with various biological systems. Its mechanism of action involves:

- Binding to specific receptors : The compound may interact with cellular receptors, influencing signaling pathways.

- Modulation of enzymatic activity : It could act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Case Study Insights

- Neurodegenerative Disease Models : Similar amino acid derivatives have demonstrated the ability to inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in Parkinson's disease. These findings suggest that this compound may exhibit similar protective effects against neurodegeneration.

- Cancer Research : Compounds with structural similarities have been investigated for their roles in modulating cancer cell proliferation and apoptosis. The unique functional groups in this compound may enhance its efficacy as an anticancer agent.

Comparative Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential inhibitor of protein aggregation | Receptor binding, enzymatic modulation |

| N(ε)-(carboxyethyl)lysine | Inhibits alpha-synuclein aggregation | Interaction with protein conformations |

| L-Lysine derivatives | Various metabolic effects | Modulation of enzyme activity |

Q & A

Q. How can the compound’s cell permeability be improved for intracellular protease targeting?

- Strategies :

- Structural modifications : Replace lysine with arginine to leverage cell-penetrating peptide (CPP) motifs.

- Lipid conjugation : Attach myristoyl or palmitoyl groups to enhance membrane diffusion.

- Validation : Measure intracellular accumulation via confocal microscopy (fluorescently tagged analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.